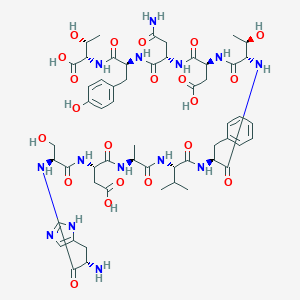
7-Ethyltryptophol
Übersicht
Beschreibung
2-(7-ethyl-1H-indol-3-yl)ethanol is a compound that has been studied for its potential use in a variety of scientific fields. It is an indole derivative, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. It is a colorless solid that has a melting point of 193-195 °C and a boiling point of 285-287 °C. It is soluble in ethanol, methanol, and water, and is insoluble in ether. 2-(7-ethyl-1H-indol-3-yl)ethanol has a variety of potential applications in the fields of pharmaceuticals, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthese von entzündungshemmenden Mitteln
7-Ethyltryptophol ist ein wichtiges Zwischenprodukt bei der Synthese von Etodolac, einem nichtsteroidalen Antirheumatikum (NSAR) mit entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften . Es ist besonders effektiv bei der Hemmung der Prostaglandinsynthese, was für seine therapeutische Wirkung entscheidend ist. Etodolac wird zur Linderung der Symptome von rheumatoider Arthritis und Arthrose eingesetzt .
Veterinärmedizin
In veterinärmedizinischen Anwendungen konnte gezeigt werden, dass Etodolac, das von this compound abgeleitet ist, die Funktion der Hintergliedmaßen bei Hunden mit chronischer Arthrose, die auf Hüftdysplasie zurückzuführen ist, verbessert . Dies unterstreicht sein Potenzial als Behandlung zur Verbesserung der Lebensqualität von Tieren, die unter Gelenkerkrankungen leiden.
Studien zur Prozessintensivierung
Die Verbindung wurde unter kontinuierlichen Fließbedingungen untersucht, um die Fischer-Indol-Synthese zu optimieren, die eine wesentliche Reaktion zur Herstellung von this compound ist . Trotz moderater Ausbeuten wird das Verfahren geschätzt, da es von preiswerten Reagenzien ausgeht und in einem umweltfreundlichen Lösungsmittel, Methanol, durchgeführt wird .
Schlaffördernde Eigenschaften
Tryptophol, die chemische Klasse, zu der this compound gehört, induziert Schlaf beim Menschen. Es wird in der Leber nach Disulfiram-Behandlung gebildet und wird auch vom Trypanosomen-Parasiten bei Schlafkrankheit produziert . Dies deutet auf mögliche Forschungsanwendungen bei Schlafstörungen und Parasitologie hin.
Hämolytische und biochemische Aktivität
This compound und seine Derivate sind bekannt für ihre hämolytischen, biochemischen und verhaltensmodifizierenden Aktivitäten . Dies eröffnet Möglichkeiten für die Forschung in Bezug auf Blutkrankheiten und die biochemischen Wege, die an verschiedenen physiologischen und psychologischen Prozessen beteiligt sind.
Optimierung von Syntheseverfahren
Es wurden Forschungsarbeiten durchgeführt, um optimierte Verfahren für die Synthese von this compound zu entwickeln, die auf hohe Ausbeute, hohe Produktreinheit und Eignung für die industrielle Produktion abzielen . Diese Studien sind entscheidend, um die Produktion von Etodolac und anderen Derivaten effizienter und kostengünstiger zu gestalten.
Mechanistische Studien
<a data-citationid="b9e5ef8d-ecd6-ef73-02d4-a78e89524
Wirkmechanismus
Target of Action
7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .
Mode of Action
Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .
Pharmacokinetics
As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .
Result of Action
As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac
Cellular Effects
As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process
Molecular Mechanism
It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process
Eigenschaften
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSDNCAZVSQJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057741 | |
| Record name | 7-Ethyltryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41340-36-7 | |
| Record name | 7-Ethyl-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyltryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyltryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-3-ethanol, 7-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLTRYPTOPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways for 7-Ethyltryptophol, and what are the challenges associated with them?
A1: this compound synthesis typically involves the Fischer indole synthesis using 2-ethylphenylhydrazine and either 2,3-dihydrofuran [, , ] or 4-hydroxybutyraldehyde [] as starting materials. Challenges include the formation of various impurities, which can impact subsequent Etodolac synthesis and necessitate purification steps [, ]. Researchers are exploring continuous flow and microwave-assisted approaches for improved yield and purity [, ].
Q2: How do impurities in this compound affect Etodolac synthesis?
A2: Impurities present in this compound can lead to the formation of co-products during Etodolac synthesis []. These co-products complicate the purification process of Etodolac, potentially affecting yield and purity.
Q3: What analytical techniques are used to characterize and quantify this compound and its impurities?
A3: Several methods are employed for the analysis of this compound. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis of Etodolac from this compound and to assess the purity of this compound itself [, , ]. Furthermore, LC-SPE (cryo)NMR techniques offer a powerful approach for identifying and characterizing impurities in this compound [].
Q4: Can you describe the reaction of this compound with methyl 3-oxopentanoate in the synthesis of Etodolac?
A4: this compound reacts with methyl 3-oxopentanoate in an oxa-Pictet-Spengler reaction to yield the methyl ester of Etodolac [, ]. This reaction is typically acid-catalyzed and represents a crucial step in Etodolac production.
Q5: How does the purity of this compound influence the synthesis of Etodolac?
A5: Higher purity of this compound generally leads to a smoother and more efficient Etodolac synthesis with fewer side reactions and an easier purification process [].
Q6: What is the role of acid catalysts in the conversion of this compound to the methyl ester of Etodolac?
A6: Acid catalysts, such as inorganic acids, facilitate the oxa-Pictet-Spengler reaction between this compound and methyl 3-oxopentanoate [, ]. The type and concentration of the acid catalyst can influence the reaction rate and yield.
Q7: Are there alternative synthetic routes for Etodolac that do not involve this compound?
A7: While this compound is a widely used intermediate for Etodolac synthesis, the research papers provided do not explore alternative synthetic routes. Investigating different pathways could be a potential area for further research and development.
Q8: What are the potential advantages of continuous flow synthesis for the production of this compound?
A8: Continuous flow synthesis offers several benefits over traditional batch processes, including enhanced reaction control, improved heat and mass transfer, and the potential for inline purification [, ]. These advantages can lead to higher yields, purity, and process efficiency for this compound production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



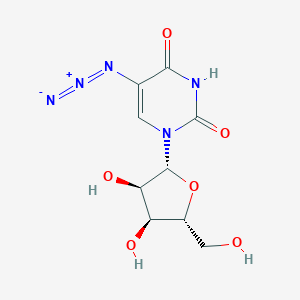
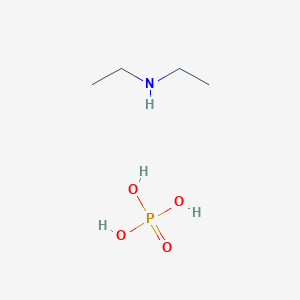



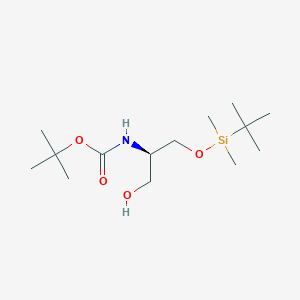
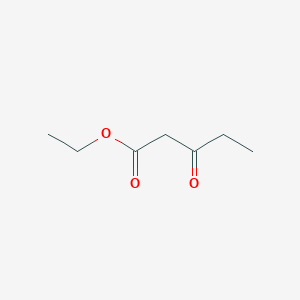

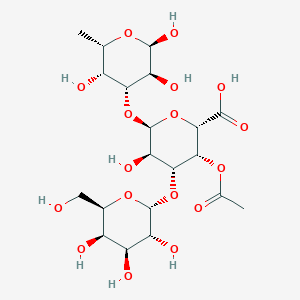
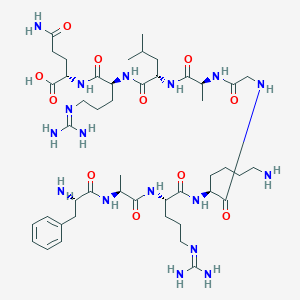
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)

